

# Pharmacological Profile of Crinecerfont Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: *Crinecerfont hydrochloride*

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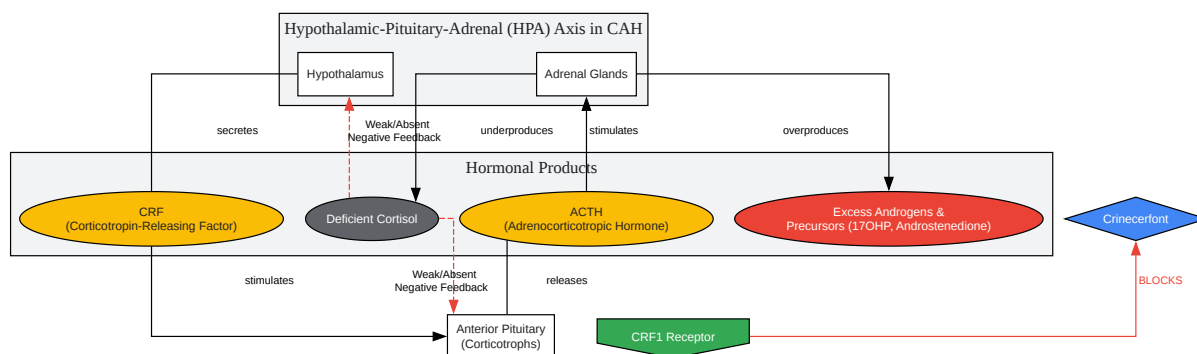
## Introduction

**Crinecerfont hydrochloride** (also known as NBI-74788 or SSR-125543A) is a first-in-class, orally active, non-peptide, selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2][3] It is developed for the treatment of classic congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency.[4] In patients with CAH, deficient cortisol production leads to a loss of negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis, resulting in chronic overstimulation by corticotropin-releasing factor (CRF) and excessive secretion of adrenocorticotrophic hormone (ACTH).[5] This, in turn, drives adrenal hyperplasia and the overproduction of adrenal androgens.[6] Crinecerfont aims to normalize adrenal androgen levels by targeting the HPA axis at the level of the pituitary, thereby allowing for the reduction of supraphysiologic glucocorticoid doses that are often required for androgen control and are associated with significant long-term morbidities.[6][7]

## Mechanism of Action

Crinecerfont functions as a selective antagonist of the CRF1 receptor, which is highly abundant in the anterior pituitary.[8] In the HPA axis, CRF secreted by the hypothalamus binds to CRF1 receptors on pituitary corticotrophs, stimulating the synthesis and release of ACTH.[9] By competitively blocking this binding, crinecerfont directly inhibits ACTH secretion.[10] This reduction in ACTH leads to decreased stimulation of the adrenal glands, thereby diminishing the production of adrenal androgens and their precursors, such as 17-hydroxyprogesterone

(17OHP) and androstenedione.[8][10] This mechanism of action is independent of glucocorticoids and targets a key upstream driver of androgen excess in CAH.[11]



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**Caption:** Mechanism of Action of Crinecerfont in Congenital Adrenal Hyperplasia.

## Pharmacodynamics

Crinecerfont demonstrates potent and selective antagonism at the CRF1 receptor. Preclinical studies established its high affinity for human CRF1 receptors. Clinical studies in patients with CAH have consistently shown that treatment with crinecerfont leads to clinically meaningful reductions in key biomarkers of adrenal androgen production.

## Table 1: Receptor Binding Affinity

Receptor/Protein	Parameter	Value	Species
CRF1 Receptor	pKi	8.73	Human (cloned)
CRF1 Receptor	pKi	9.08	Human (native)
CRF2 $\alpha$ Receptor	Selectivity	>1000-fold vs CRF1	Human
CRF Binding Protein	Selectivity	>1000-fold vs CRF1	Human

Source:[12][13]

**Table 2: Pharmacodynamic Effects on Hormones in Phase 2 Studies**

Population	Hormone	Median Percent Reduction from Baseline
Adults (100 mg BID, 14 days)	ACTH	-66%
17OHP	-64%	
Androstenedione	-64%	
Adolescents (50 mg BID, 14 days)	ACTH	-57%
17OHP	-69%	
Androstenedione	-58%	
Testosterone (females only)	-76.2%	

Source:[5][14]

## Pharmacokinetics

Crinecerfont is administered orally and is metabolized primarily by the hepatic cytochrome P450 system. Its pharmacokinetic profile supports twice-daily dosing.

**Table 3: Summary of Pharmacokinetic Parameters in Adults**

Parameter	Value
Absorption	
Tmax (Peak Plasma Time)	~4 hours
Steady State Achieved	~7 days
Distribution	
Apparent Volume of Distribution (Vd/F)	852 L
Plasma Protein Binding	≥99.9%
Metabolism	
Primary Metabolic Pathway	CYP3A4
Secondary Metabolic Pathway	CYP2B6 (lesser extent)
Minor Contributions	CYP2C8, CYP2C19
Active Metabolite	M6 (similar affinity for CRF1, not expected to contribute significantly to activity)
Elimination	
Apparent Clearance (CL/F)	3.5 L/h
Elimination Half-life (t <sub>1/2</sub> )	~14 hours
Route of Excretion	Feces (~47.3%), Urine (~2%)
Source: DrugBank Online, Drugs.com Monograph. <a href="#">[15]</a>	

## Clinical Efficacy (Phase 3 CAHtalyst Program)

The efficacy of crinecerfont was established in two pivotal, randomized, double-blind, placebo-controlled Phase 3 trials: CAHtalyst Adult and CAHtalyst Pediatric.

## Table 4: Key Efficacy Endpoints from Phase 3 CAHtalyst Trials

Trial	Endpoint	Crinecerfont Group	Placebo Group	P-value
CAHtalyst Adult (N=182)	Primary: % change in daily glucocorticoid (GC) dose from baseline to Week 24	-27.3%	-10.3%	<0.001
Key Secondary: % of patients achieving physiologic GC dose at Week 24	63%	18%	<0.001	
Change in androstenedione from baseline to Week 4 (ng/dL)	-299	+45.5	<0.001	
CAHtalyst Pediatric (N=103)	Primary: Change in androstenedione from baseline to Week 4 (ng/dL)	-197	+71	<0.001
Key Secondary: % change in daily GC dose from baseline to Week 28	-18.0%	+5.6%	<0.001	
Source: <a href="#">[9]</a> <a href="#">[12]</a> <a href="#">[16]</a>				

## Experimental Protocols

Detailed experimental protocols are crucial for the replication and interpretation of pharmacological data. While specific proprietary protocols are not publicly available, the following sections describe the standard methodologies employed for key experiments based on published trial designs and established bioanalytical techniques.

### CRF1 Receptor Binding Assay (Representative Protocol)

This protocol describes a standard radioligand binding assay to determine the affinity of a test compound (e.g., crinecerfont) for the CRF1 receptor.

- **Source of Receptor:** Cell membranes prepared from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human CRF1 receptor.
- **Radioligand:** [ $^{125}$ I]-Sauvagine or [ $^{125}$ I]-Tyr-Ovine CRF, a high-affinity CRF1 receptor agonist.
- **Assay Buffer:** Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing bovine serum albumin (BSA),  $MgCl_2$ , and a protease inhibitor cocktail.
- **Procedure:**
  - **Incubation:** Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (crinecerfont).
  - **Competition:** The test compound competes with the radioligand for binding to the CRF1 receptor.
  - **Separation:** After incubation to equilibrium (e.g., 60-90 minutes at room temperature), the reaction is terminated by rapid filtration through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
  - **Washing:** The filters are washed rapidly with ice-cold assay buffer to remove non-specifically bound radioactivity.
  - **Quantification:** The radioactivity trapped on the filters is measured using a gamma counter.

- **Data Analysis:** The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The  $IC_{50}$  (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined. The affinity constant ( $K_i$ ) is then calculated from the  $IC_{50}$  using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where  $[L]$  is the concentration of the radioligand and  $K_d$  is its dissociation constant.

## Hormone Quantification by UPLC-MS/MS (Representative Protocol)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid hormone quantification in clinical trials due to its high specificity and sensitivity, avoiding the cross-reactivity issues common with immunoassays.

- **Sample Preparation:**
  - **Internal Standard:** A stable isotope-labeled internal standard (e.g.,  $[^2H_8]$  17-OHP,  $[^2H_7]$  Androstenedione) is added to a small volume (50-100  $\mu$ L) of serum, calibrator, or quality control sample.[\[15\]](#)
  - **Extraction:** Steroids are extracted from the serum matrix using liquid-liquid extraction (LLE) with an organic solvent like methyl-tert-butyl-ether (MTBE) or solid-phase extraction (SPE).[\[15\]](#)
  - **Evaporation & Reconstitution:** The organic layer is evaporated to dryness under a stream of nitrogen. The residue is reconstituted in a small volume of a mobile phase-compatible solution (e.g., 45% methanol).[\[15\]](#)
- **Chromatography (UPLC):**
  - **System:** An ultra-performance liquid chromatography (UPLC) system (e.g., Waters ACQUITY).[\[15\]](#)
  - **Column:** A reverse-phase column designed for steroid separation (e.g., ACQUITY UPLC HSS T3, 1.8  $\mu$ m).[\[15\]](#)
  - **Mobile Phase:** A gradient of two solvents, such as water with a formic acid modifier (Mobile Phase A) and methanol or acetonitrile with a formic acid modifier (Mobile Phase

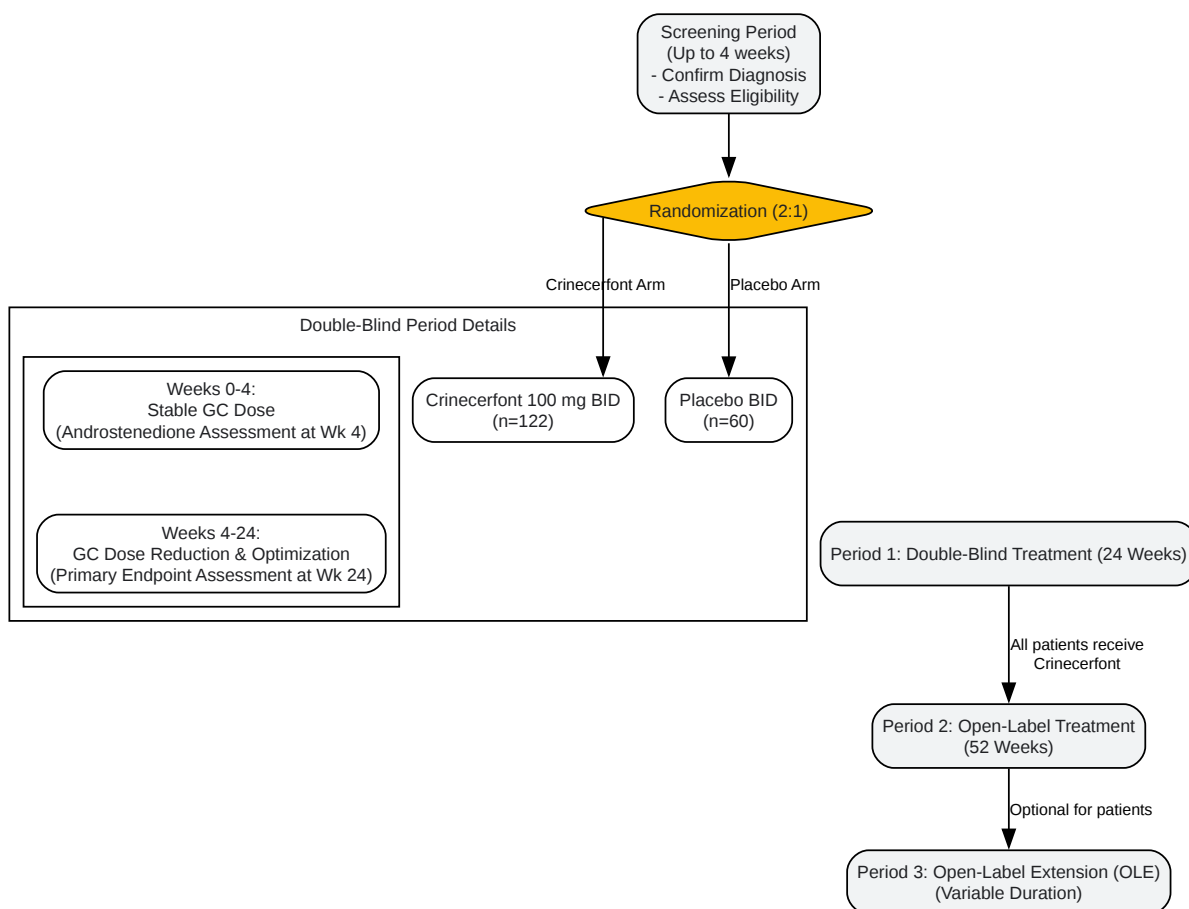
B), is used to separate the analytes.

- Mass Spectrometry (MS/MS):
  - System: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ MS).[15]
  - Ionization: Electrospray ionization (ESI) in positive mode is typically used.
  - Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and its internal standard, ensuring high selectivity and accurate quantification.
- Data Analysis: A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the known concentrations of the calibrators. The concentrations of the unknown samples are interpolated from this curve.

## Phase 3 Clinical Trial Protocol (CAHtalyst Adult - NCT04490915)

This protocol outlines the design of the pivotal study that evaluated the efficacy and safety of crinecerfont in adults with classic CAH.





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